1,3,5-Triisopropyl-1,3,5-triazinane

Catalog No.
S1503958
CAS No.
10556-98-6
M.F
C12H27N3
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triisopropyl-1,3,5-triazinane

CAS Number

10556-98-6

Product Name

1,3,5-Triisopropyl-1,3,5-triazinane

IUPAC Name

1,3,5-tri(propan-2-yl)-1,3,5-triazinane

Molecular Formula

C12H27N3

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C12H27N3/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

FBXRCTMIDHCRDT-UHFFFAOYSA-N

SMILES

CC(C)N1CN(CN(C1)C(C)C)C(C)C

Canonical SMILES

CC(C)N1CN(CN(C1)C(C)C)C(C)C

1,3,5-Triisopropyl-1,3,5-triazinane is a heterocyclic compound characterized by a six-membered ring containing three nitrogen atoms and three isopropyl groups attached to the triazine core. Its chemical formula is C12H27N3C_{12}H_{27}N_3, and it is classified under the broader category of triazines, which are known for their diverse chemical properties and biological activities. The presence of nitrogen atoms in the ring structure contributes to its unique reactivity compared to other cyclic compounds.

  • Separation Science: A study by SIELC Technologies describes a method for separating 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine using reverse phase High-Performance Liquid Chromatography (HPLC) []. This technique is valuable for isolating the compound from mixtures and potentially for purification purposes in research settings.

1,3,5-Triisopropyl-1,3,5-triazinane typically undergoes nucleophilic substitution reactions rather than electrophilic aromatic substitutions. This behavior is attributed to the electron-deficient nature of the triazine ring due to the presence of nitrogen atoms. The compound can react with various nucleophiles, leading to the formation of substituted derivatives. For example, reactions involving 2,4,6-trichloro-1,3,5-triazine as a precursor can yield tri-substituted products through sequential nucleophilic substitutions .

Compounds related to 1,3,5-triazine structures have been noted for their significant biological activities. They exhibit a range of pharmacological effects including anticancer, antimalarial, antitubercular, antimicrobial, and antiviral properties. Specifically, derivatives of 1,3,5-triazines are being explored for their potential therapeutic applications due to their ability to interact with biological targets effectively .

The synthesis of 1,3,5-triisopropyl-1,3,5-triazinane can be achieved through several methods:

  • Nucleophilic Substitution: Utilizing 2,4,6-trichloro-1,3,5-triazine as a starting material allows for the introduction of isopropyl groups via nucleophilic substitution reactions in the presence of suitable bases like diisopropylethylenamine.
  • Cyclization Reactions: Another method involves cyclizing appropriate precursors under controlled conditions to form the triazinane structure .

1,3,5-Triisopropyl-1,3,5-triazinane finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use in drug development due to their biological activities.
  • Agriculture: Compounds with similar structures may also be used as agrochemicals or pesticides.
  • Material Science: The unique properties of triazines make them suitable candidates for developing novel materials with specific functionalities .

Studies on the interactions of 1,3,5-triisopropyl-1,3,5-triazinane with biological macromolecules are crucial for understanding its mechanism of action. Research has indicated that these compounds can bind effectively to proteins and nucleic acids, influencing various biochemical pathways. Such interactions are essential in evaluating their potential as therapeutic agents and understanding their side effects .

Several compounds share structural similarities with 1,3,5-triisopropyl-1,3,5-triazinane. Here are some notable examples:

Compound NameStructure TypeUnique Characteristics
1,3-Dimethyl-2-imidazolidinoneImidazolidineExhibits different reactivity patterns due to imidazole ring.
2-Amino-4-(trifluoromethyl)-6-(trifluoromethyl)triazineTriazine derivativeKnown for its high stability and unique electronic properties.
2-Hydroxy-4-(trifluoromethyl)-6-(trifluoromethyl)triazineTriazine derivativeExhibits enhanced solubility and reactivity compared to simple triazines.
2-Amino-4-(methylthio)-6-(methylthio)triazineTriazine derivativeShows interesting biological activity due to sulfur substitution.

The uniqueness of 1,3,5-triisopropyl-1,3,5-triazinane lies in its specific arrangement of isopropyl groups and nitrogen atoms that influence its chemical behavior and biological activity compared to these similar compounds.

Classical Synthesis Approaches from Aldehydes and Ammonia

The foundational synthesis of 1,3,5-triazinane derivatives involves the condensation of aldehydes with ammonia. For 1,3,5-triisopropyl-1,3,5-triazinane, this process typically proceeds via the trimerization of isobutyraldehyde (2-methylpropanal) with ammonia under controlled conditions.

Reaction Mechanism
The reaction follows a stepwise aldol condensation pathway:

  • Aldol Addition: Two molecules of isobutyraldehyde undergo base-catalyzed aldol condensation to form an intermediate β-hydroxy aldehyde.
  • Cyclization: The intermediate reacts with a third aldehyde molecule and ammonia to form the tricyclic triazinane structure.

Optimized Conditions

ParameterValue/DescriptionYieldSource
CatalystAcidic conditions (e.g., triflic acid)72%
SolventChlorobenzene or toluene61–72%
Temperature130–150°C60–72%
Reaction Time2–24 hoursVaries

Key challenges include side reactions (e.g., polymerization) and the need for precise stoichiometric control of ammonia.

Direct Functionalization via Chloroformate Reactions

Chloroformates serve as versatile reagents for introducing ester or carbamate groups into triazinane frameworks. While direct substitution on 1,3,5-triisopropyl-1,3,5-triazinane is limited due to steric hindrance, analogous reactions on less substituted triazinanes demonstrate potential for derivatization.

General Protocol

  • Hexahydrotriazine Formation: React ammonia with formaldehyde to form hexahydro-1,3,5-triazine.
  • Chloroformate Reaction: Treat the triazinane with alkyl chloroformates (e.g., methyl chloroformate) in the presence of a base to yield ester derivatives.

Example Reaction

SubstrateReagentProductYieldSource
HexahydrotriazineMethyl chloroformateTris(methyl carbonate) triazinane~80%

This method enables functionalization of triazinanes for applications in polymer chemistry or catalysis.

Modern Catalytic Asymmetric Cycloaddition Strategies

Asymmetric catalysis has emerged as a powerful tool for constructing chiral triazinane derivatives. Although 1,3,5-triisopropyl-1,3,5-triazinane is symmetric, related methodologies highlight pathways for stereocontrolled synthesis.

Copper-Catalyzed [4+2] Cycloaddition
A copper–allenylidene intermediate reacts with hexahydro-1,3,5-triazines to form tetrahydroquinazolines with high enantioselectivity (up to 98% ee). This approach could be adapted for triazinane functionalization.

Key Advantages

  • Mild Conditions: Reactions proceed at room temperature with chiral ligands.
  • Broad Substrate Scope: Compatible with aryl and alkyl allenylidenes.

Polymerization and Covalent Organic Framework Integration

Triazinane derivatives are increasingly integrated into covalent organic frameworks (COFs) for porous material applications. While 1,3,5-triisopropyl-1,3,5-triazinane itself is not directly polymerized, its analogs serve as building blocks in COF synthesis.

Ionothermal Cyclotrimerization
Nitrile-containing monomers (e.g., 1,3,5-tricyanobenzene) undergo ZnCl₂-catalyzed cyclotrimerization to form triazine-based COFs. Triazinane moieties can be introduced via post-synthetic modification.

Functionalization Strategies

MonomerReaction ConditionsApplicationSource
1,3,5-TricyanobenzeneZnCl₂, 400°C, 72 hoursCOF synthesis
1,3,5-Triisopropyl triazinaneCross-linking with aldehydesPorous material engineering

Electronic Structure Analysis of Triazine Derivatives

The electronic structure of triazine derivatives is profoundly influenced by their molecular symmetry, substituent effects, and conjugation patterns. For 1,3,5-Triisopropyl-1,3,5-triazinane, the saturated triazinane ring reduces π-conjugation compared to aromatic triazines, leading to distinct electronic transitions. Time-dependent density functional theory (TD-DFT) and approximate coupled-cluster (CC2) methods have been employed to analyze vertical excitation spectra in analogous systems. For instance, TD-B3LYP/def2-TZVPP calculations on triphenyl-s-triazine (TP-3) revealed excitation energies of 4.01–4.55 eV, with solvation effects inducing minor red shifts (~4 nm in dichloromethane) [1]. Similarly, CAM-B3LYP functional calculations blue-shifted absorption peaks by 28 nm due to enhanced long-range corrections [1].

Comparative studies highlight the sensitivity of optical properties to computational methodologies. A TD-DFT analysis of thiophene-based covalent triazine frameworks (TBCTFs) demonstrated that constitutional isomerism modulates bandgaps (2.50–2.72 eV) by altering electron-donating effects at sulfur linkage sites [2]. For 1,3,5-Triisopropyl-1,3,5-triazinane, the isopropyl groups likely induce steric effects that distort molecular planarity, further localizing electron density and widening the bandgap. Table 1 summarizes key computational findings for triazine derivatives.

Table 1. Electronic Properties of Triazine Derivatives Calculated via TD-DFT and CC2 Methods

CompoundMethodBandgap (eV)Absorption Peak (nm)Solvent Effect (Δ nm)
TP-3TD-B3LYP/def2-TZVPP4.01–4.55269–273+4 (DCM)
TBCTFPBE/GGA2.50–2.72350–400Not reported
TBCTF1 (Isomer)HSE062.72380Not reported

Protonation Effects on Bandgap and Optical Properties

Protonation significantly alters the electronic structure of nitrogen-rich heterocycles by redistributing electron density and modifying frontier orbital energetics. In alkaline hydrolysis studies of 1,3,5-trinitro-1,3,5-triazinane (RDX), deprotonation initiates nitrite elimination and ring cleavage, underscoring the role of proton transfer in reaction kinetics [3]. For 1,3,5-Triisopropyl-1,3,5-triazinane, protonation at nitrogen sites would likely reduce the bandgap by stabilizing the lowest unoccupied molecular orbital (LUMO) through charge delocalization.

Core ionization studies of N-heterocyclic carbenes (NHCs) reveal that chemical shifts in binding energies correlate with intramolecular electron density redistribution [4]. Analogously, protonation of triazinane could enhance charge polarization, red-shifting absorption spectra. Computational models predict that protonation-induced bandgap narrowing would enhance visible-light absorption, a critical factor in photocatalysis applications.

Triazine-Based Covalent Organic Polymers (COPs)

Synthesis and Structural Characteristics

Triazine-based Covalent Organic Polymers represent a revolutionary class of porous materials constructed through robust covalent linkages between triazine units and organic struts [3] [4]. The synthesis of these materials employs several sophisticated approaches, with ionothermal polymerization emerging as a particularly effective method. This process involves the trimerization of organic nitriles in molten salt media, typically zinc chloride, at elevated temperatures ranging from 400 to 600 degrees Celsius [5] [6].

The structural architecture of triazine-based COPs exhibits remarkable tunability through the selection of organic linkers and reaction conditions. Research has demonstrated that the specific surface area of these materials can be systematically controlled, with values ranging from 523 to 2475 square meters per gram depending on the synthetic parameters employed [3] [5]. The high surface areas result from the formation of microporous and mesoporous structures, with pore sizes typically ranging from 1.1 to 2.55 nanometers [7] [8].

The crystallinity of these materials represents a critical parameter influencing their performance characteristics. Crystalline triazine-based COPs demonstrate enhanced charge transport properties, reduced carrier recombination rates, and improved photocatalytic efficiency compared to their amorphous counterparts [7] [6]. The crystalline structure can be achieved through controlled synthesis conditions, including precise temperature control, appropriate solvent selection, and optimized reaction kinetics.

Electronic and Optical Properties

The electronic structure of triazine-based COPs is fundamentally influenced by the electron-deficient nature of the triazine core, which creates Lewis acidic sites that can interact with electron-rich species [9] [10]. This characteristic enables the materials to exhibit excellent carbon dioxide adsorption capabilities, with uptake values reaching 216 milligrams per gram at 273 Kelvin and atmospheric pressure [5] [8].

The optical properties of these materials are equally compelling, with many triazine-based COPs displaying strong fluorescence characteristics. The emission properties can be tuned through molecular design, with quantum yields reaching up to 63% in certain configurations [11]. The fluorescence behavior is attributed to the extended π-conjugated system created by the triazine cores and organic linkers, which provides a platform for efficient photoinduced charge separation and transport.

Band gap engineering represents another crucial aspect of triazine-based COPs, with the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital being adjustable through structural modification. This tunability enables the optimization of these materials for specific applications, particularly in photocatalytic processes and energy conversion systems [12] [13].

Applications in Heterogeneous Catalysis

The catalytic applications of triazine-based COPs encompass a broad range of chemical transformations, with particular emphasis on sustainable chemistry processes. These materials have demonstrated exceptional performance in carbon dioxide utilization reactions, including the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates [10] [14]. The high nitrogen content and basic nature of the triazine units provide multiple active sites for substrate activation and product formation.

The Henry reaction represents another significant application area, where copper-modified triazine-based COPs achieve conversion rates of 97% with selectivity values exceeding 99.9% [8]. The immobilization of metal centers within the porous framework enhances both the catalytic activity and the recyclability of these heterogeneous catalysts.

The stability of triazine-based COPs under catalytic conditions is remarkable, with many materials maintaining their structural integrity and catalytic performance through multiple reaction cycles. This stability is attributed to the robust covalent bonds within the framework structure and the inherent chemical resistance of the triazine units [3] [4].

Crystalline Graphitic Carbon Nitrides for Photocatalysis

Structural Foundation and Synthesis

Crystalline graphitic carbon nitrides based on tri-s-triazine building blocks represent a paradigm shift in the development of metal-free photocatalysts for solar energy conversion applications [15] [16]. These materials are constructed from heptazine units that are ultimately derived from triazine precursors, creating extended two-dimensional networks with exceptional photocatalytic properties.

The synthesis of crystalline graphitic carbon nitrides typically employs a salt-melt method, where melamine or other nitrogen-rich precursors are heated in the presence of molten salts such as lithium chloride, sodium chloride, or potassium chloride [17] [15]. This approach enables the formation of highly crystalline structures with enhanced photocatalytic activity compared to conventional thermal condensation methods.

The reaction mechanism involves the sequential condensation of melamine units through the elimination of ammonia, leading to the formation of melem and subsequently poly(tri-s-triazine imide) structures [12] [13]. The presence of molten salts facilitates the ordering of the growing polymer chains and promotes the formation of crystalline domains within the final material.

Temperature control during synthesis is crucial for achieving optimal crystallinity and photocatalytic performance. Research has demonstrated that calcination temperatures between 550 and 600 degrees Celsius provide the best balance between structural ordering and preservation of photocatalytic activity [18] [19]. Higher temperatures can lead to excessive condensation and the formation of less active bulk materials.

Photocatalytic Mechanism and Performance

The photocatalytic activity of crystalline graphitic carbon nitrides is fundamentally based on their semiconductor properties, with band gaps typically ranging from 2.4 to 2.7 electron volts [20] [21]. This band gap positions the materials as excellent visible-light photocatalysts, capable of utilizing a significant portion of the solar spectrum for chemical energy conversion.

The photocatalytic mechanism involves the absorption of photons with energy greater than the band gap, leading to the generation of electron-hole pairs. The crystalline structure facilitates the separation and transport of these charge carriers, reducing recombination rates and enhancing the overall photocatalytic efficiency [6] [22]. The presence of defects and functional groups within the structure provides additional pathways for charge carrier dynamics.

Hydrogen evolution represents the most studied photocatalytic application, with crystalline graphitic carbon nitrides achieving remarkable apparent quantum yields of 50.7% at 405 nanometers [15] [16]. This performance represents one of the highest values reported for metal-free photocatalysts and demonstrates the exceptional potential of these materials for solar hydrogen production.

The role of cocatalysts in enhancing photocatalytic performance cannot be overstated. Platinum nanoparticles, when deposited on the surface of crystalline graphitic carbon nitrides, provide additional active sites for hydrogen evolution and facilitate the transfer of photogenerated electrons [20] [21]. The synergistic interaction between the semiconductor and cocatalyst results in dramatically improved photocatalytic rates.

Water Splitting Applications

Water splitting represents the ultimate application for crystalline graphitic carbon nitrides, offering the potential for clean hydrogen production from renewable water resources [23] [20]. The band edge positions of these materials are thermodynamically favorable for both hydrogen and oxygen evolution reactions, making them suitable for overall water splitting applications.

The hydrogen evolution reaction proceeds through the reduction of protons by photogenerated electrons, with the crystalline structure providing optimal electronic properties for efficient charge transfer. The presence of terminal amino groups and nitrogen defects within the structure creates active sites for proton reduction, eliminating the need for expensive noble metal cocatalysts in some cases [12] [13].

Oxygen evolution, while more challenging, has also been achieved with crystalline graphitic carbon nitrides through the optimization of reaction conditions and the incorporation of appropriate cocatalysts. The oxidation of water molecules by photogenerated holes requires careful engineering of the material's surface properties and electronic structure [6] [21].

The stability of crystalline graphitic carbon nitrides under photocatalytic conditions is exceptional, with many materials maintaining their activity for hundreds of reaction cycles without significant degradation. This stability is attributed to the robust covalent bonding within the framework and the inherent chemical resistance of the carbon nitride structure [19] [22].

Environmental Remediation Applications

Beyond energy applications, crystalline graphitic carbon nitrides have demonstrated remarkable potential for environmental remediation through the photocatalytic degradation of organic pollutants [23] [20]. The strong oxidizing power of photogenerated holes enables the mineralization of various organic contaminants, including dyes, pharmaceuticals, and pesticides.

The photocatalytic degradation mechanism involves the generation of reactive oxygen species, including hydroxyl radicals and superoxide anions, which attack organic molecules and facilitate their decomposition [24] [25]. The crystalline structure enhances the generation and stability of these reactive species, leading to improved degradation rates and efficiency.

The materials have shown particular effectiveness in the degradation of textile dyes, with degradation efficiencies exceeding 90% within short reaction times under visible light irradiation [18] [20]. The high surface area and porosity of these materials facilitate the adsorption of organic pollutants, bringing them into close contact with the photocatalytically active sites.

The selectivity of crystalline graphitic carbon nitrides for specific pollutants can be tuned through surface modification and functionalization strategies. The incorporation of specific functional groups or the creation of defect sites can enhance the interaction with target molecules and improve the overall remediation efficiency [19] [25].

Electrochemical Sensor Platforms for Industrial Pollutants

Sensing Mechanism and Principles

Electrochemical sensor platforms based on triazine frameworks operate through sophisticated mechanisms that leverage the unique electronic properties of the triazine core structure [26] [27]. The fundamental sensing principle relies on the interaction between target analytes and the nitrogen-rich triazine framework, which results in measurable changes in the electronic properties of the sensor material.

The sensing mechanism primarily involves physisorption of analyte molecules onto the triazine framework surface, with adsorption energies typically ranging from -9.36 to -16.46 kilocalories per mole [26] [28]. This physisorption process is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding, depending on the specific analyte and sensor configuration.

Computational studies using density functional theory have revealed that the binding affinity varies significantly among different industrial pollutants, with ammonia showing the highest selectivity due to its strong interaction with the electron-deficient triazine core [26] [27]. The binding results in substantial changes in the electronic structure of the sensor material, particularly in the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital.

The charge transfer mechanism plays a crucial role in the sensing response, with electron transfer occurring from the triazine framework to the adsorbed analyte molecules. The magnitude of charge transfer correlates directly with the sensor response, enabling quantitative detection of pollutant concentrations [28] [29].

Heavy Metal Detection Applications

Heavy metal detection represents one of the most critical applications for triazine-based electrochemical sensors, with mercury detection being particularly well-studied [11] [30]. Two-dimensional triazine frameworks have demonstrated exceptional sensitivity for mercury ion detection, achieving detection limits as low as 0.98 nanomolar in aqueous solutions.

The detection mechanism for mercury ions involves the formation of coordinate bonds between the mercury ions and the nitrogen atoms within the triazine framework [11]. This interaction results in significant fluorescence quenching, which can be quantified to determine the mercury concentration. The high selectivity for mercury over other metal ions is attributed to the specific electronic configuration and ionic radius of mercury ions.

The sensor platform exhibits remarkable stability and reusability, with the ability to maintain detection performance through multiple sensing cycles. The regeneration of the sensor can be achieved through simple washing procedures, making it suitable for continuous monitoring applications [11] [30].

The practical applications of these sensors extend to environmental monitoring, where they can be deployed for the detection of mercury contamination in water supplies, industrial effluents, and environmental samples. The low detection limits achieved make these sensors suitable for detecting mercury concentrations well below regulatory limits [30] [31].

Gas Phase Pollutant Detection

Gas phase pollutant detection using triazine-based sensors has been extensively studied for various industrial pollutants, including hydrogen cyanide, hydrogen sulfide, ammonia, and phosphine [26] [28]. The sensor performance varies significantly depending on the specific gas molecule, with ammonia showing the highest sensitivity due to its strong interaction with the triazine framework.

The detection mechanism for gas phase pollutants involves the adsorption of gas molecules onto the sensor surface, followed by electronic interaction with the triazine framework. The strength of this interaction determines the sensor response, with stronger interactions resulting in larger changes in the electronic properties of the sensor material [27] [29].

The selectivity of triazine-based gas sensors can be enhanced through structural modification and functionalization strategies. The incorporation of specific functional groups or the creation of selective binding sites can improve the discrimination between different gas molecules and reduce interference from competing species [26] [32].

The response time of these sensors is typically rapid, with detection occurring within seconds to minutes of exposure to the target gas. The fast response time makes these sensors suitable for real-time monitoring applications in industrial settings where rapid detection of hazardous gases is critical [28] [33].

Sensor Platform Integration and Deployment

The integration of triazine-based sensors into practical monitoring systems requires careful consideration of various factors, including sensor stability, response time, and interference from competing species [34] [31]. The development of portable sensor platforms has been a major focus, with smartphone-based colorimetric detection systems being developed for field applications.

The fabrication of triazine-based sensors typically involves the deposition of the active material onto suitable electrode substrates, such as glassy carbon or gold electrodes. The sensor performance can be optimized through control of the film thickness, morphology, and surface properties [30] [35].

The long-term stability of triazine-based sensors under operating conditions is generally excellent, with many sensors maintaining their performance for weeks to months without significant degradation. The chemical stability of the triazine framework contributes to this excellent operational stability [11] [34].

The cost-effectiveness of triazine-based sensors makes them attractive for large-scale deployment in environmental monitoring networks. The relatively simple synthesis procedures and low-cost raw materials contribute to the overall economic viability of these sensor platforms [30] [31].

Controlled Radical Polymerization with Triazine Initiators

Mechanistic Foundation and Initiator Design

Controlled radical polymerization mediated by triazine-based initiators represents a significant advancement in polymer chemistry, offering a metal-free and sulfur-free alternative to conventional controlled radical polymerization techniques [36] [37]. The fundamental mechanism involves the use of stable triazine radicals as mediating species that can reversibly cap growing polymer chains, thereby controlling the polymerization process.

The benzo-1,2,4-triazinyl radical system serves as the core mediating species, exhibiting exceptional stability due to its delocalized electronic structure [38] [39]. This stability is crucial for maintaining control over the polymerization process while avoiding premature termination reactions that would otherwise lead to poor molecular weight control and broad molecular weight distributions.

The synthesis of triazine-based unimolecular initiators follows a modular approach, beginning with the condensation of phenyl hydrazine with substituted benzoyl chlorides to form the initial triazine precursor [36] [37]. The subsequent cyclization and functionalization steps yield the final unimolecular initiator, which incorporates both the stable triazine radical and an alkyl halide moiety for chain initiation.

The electronic properties of triazine-based initiators can be systematically tuned through the incorporation of electron-donating or electron-withdrawing substituents on the triazine core [39] [37]. This tunability allows for the optimization of the initiator for specific monomer systems and reaction conditions, providing a high degree of control over the polymerization process.

Polymerization Control and Kinetics

The controlled radical polymerization mediated by triazine initiators exhibits excellent living characteristics, with linear relationships between molecular weight and monomer conversion being observed throughout the polymerization process [36] [39]. The molecular weight control is exceptional, with the ability to target specific molecular weights ranging from 1 to 45 kilograms per mole with high precision.

The polymerization kinetics follow first-order behavior with respect to monomer concentration, indicating a constant radical concentration throughout the reaction [37]. This behavior is characteristic of well-controlled radical polymerization systems and demonstrates the effectiveness of the triazine radical in mediating the polymerization process.

The dispersity values achieved with triazine-mediated polymerization are consistently low, typically ranging from 1.15 to 1.23, which is comparable to or better than those achieved with other controlled radical polymerization techniques [36] [39]. This narrow molecular weight distribution is indicative of the high degree of control achieved through the triazine mediation mechanism.

The temperature dependence of triazine-mediated polymerization has been thoroughly investigated, with optimal control being achieved at temperatures between 110 and 125 degrees Celsius [37]. Lower temperatures result in reduced polymerization rates, while higher temperatures can lead to increased side reactions and loss of control.

Monomer Scope and Copolymerization

The monomer scope of triazine-mediated controlled radical polymerization encompasses a wide range of vinyl monomers, including styrene derivatives, acrylates, and methacrylates [36] [37]. The ability to polymerize methacrylates under controlled conditions is particularly noteworthy, as this has been a significant challenge for other nitroxide-mediated polymerization systems.

Copolymerization studies have demonstrated the ability to incorporate up to 90 mole percent methyl methacrylate in styrene-methyl methacrylate copolymers while maintaining controlled polymerization behavior [39] [37]. This high methacrylate content tolerance opens new possibilities for the synthesis of functional copolymers with tailored properties.

The synthesis of block copolymers using triazine-mediated polymerization has been successfully demonstrated, with the living chain ends from the first block being capable of initiating the polymerization of a second monomer [36] [37]. This capability enables the preparation of complex macromolecular architectures with well-defined block structures.

The functional group tolerance of triazine-mediated polymerization is excellent, with various functional monomers being successfully polymerized without interference from the triazine radical. This tolerance is attributed to the moderate reactivity of the triazine radical, which is sufficient for polymerization control but not so reactive as to interfere with functional groups [39] [40].

Chain End Functionality and Post-Polymerization Modifications

The chain end functionality of polymers prepared using triazine-mediated polymerization is well-defined, with each polymer chain carrying a triazine group at the chain end [36] [37]. This chain end functionality can be exploited for various post-polymerization modifications, including coupling reactions, end-group transformations, and the preparation of more complex macromolecular architectures.

The chromophoric properties of the triazine chain end provide a convenient method for monitoring the polymerization process and verifying the presence of living chain ends [38] [39]. The absorption maximum of the triazine group varies with the electronic nature of the substituents, providing a tunable chromophore for optical applications.

The stability of the triazine chain end under various reaction conditions has been thoroughly evaluated, with the chain end remaining intact under most common reaction conditions [37]. This stability is important for maintaining the functionality of the polymer chains and enabling subsequent modifications.

The potential for using triazine-terminated polymers as macroinitiators for further polymerization has been demonstrated, enabling the synthesis of complex branched and star-shaped polymers [36] [40]. This capability expands the range of macromolecular architectures that can be accessed using triazine-mediated polymerization.

Comparative Analysis with Conventional Systems

The performance of triazine-mediated controlled radical polymerization compares favorably with other established controlled radical polymerization techniques, including atom transfer radical polymerization and reversible addition-fragmentation chain transfer polymerization [36] [37]. The metal-free and sulfur-free nature of triazine-mediated systems provides distinct advantages in applications where contamination by these elements is problematic.

The simplicity of the triazine-mediated system, requiring only monomer and unimolecular initiator, makes it particularly attractive for industrial applications where process simplicity and cost-effectiveness are important considerations [39] [37]. The absence of additional catalysts or chain transfer agents reduces the complexity of the polymerization system and simplifies product purification.

The environmental benefits of triazine-mediated polymerization are significant, as the absence of metal catalysts and sulfur-containing compounds reduces the environmental impact of the polymerization process [36] [40]. This environmental friendliness is becoming increasingly important as the polymer industry seeks to develop more sustainable manufacturing processes.

The future prospects for triazine-mediated controlled radical polymerization are promising, with ongoing research focused on expanding the monomer scope, improving the polymerization control, and developing new applications for the unique properties of triazine-based systems [37] [40]. The modular nature of the triazine initiator synthesis provides a platform for continued innovation and optimization.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

10556-98-6

Wikipedia

1,3,5-Triisopropylhexahydro-1,3,5-triazine

Dates

Last modified: 08-15-2023

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